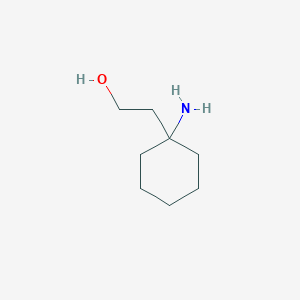

2-(1-Aminocyclohexyl)ethan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1-aminocyclohexyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c9-8(6-7-10)4-2-1-3-5-8/h10H,1-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFKLOISITINPNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Aminocyclohexyl Scaffold: a Privileged Structure in Organic Synthesis

The aminocyclohexyl moiety is a well-established and highly valued structural unit in the realm of organic and medicinal chemistry. researchgate.netarxiv.org Often referred to as a "privileged scaffold," this carbocyclic system is frequently incorporated into the design of therapeutic agents due to its favorable pharmacological properties. researchgate.netarxiv.org The rigid, three-dimensional nature of the cyclohexane (B81311) ring allows for precise spatial orientation of functional groups, which is crucial for effective interaction with biological targets such as enzymes and receptors.

The academic significance of the aminocyclohexyl scaffold is underscored by its presence in a variety of bioactive molecules. For instance, derivatives of aminocyclohexane are key intermediates in the synthesis of potent inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), an enzyme implicated in inflammation and pain pathways. researchgate.net The strategic incorporation of the aminocyclohexyl unit into drug candidates can lead to enhanced binding affinity, selectivity, and improved pharmacokinetic profiles. This has cemented its status as a foundational building block in the development of new pharmaceuticals.

Bifunctional Amino Alcohols: Versatile Tools in Chemical Research

Bifunctional molecules, those possessing two distinct reactive functional groups, are of immense value in organic synthesis. Amino alcohols, which contain both an amine and a hydroxyl group, are a prominent class of such compounds. nih.govnih.gov The presence of both a nucleophilic amine and a hydroxyl group, which can also act as a nucleophile or a directing group, allows for a diverse range of chemical transformations.

In chemical research, bifunctional amino alcohols are widely employed as chiral auxiliaries and ligands in asymmetric synthesis, facilitating the stereoselective formation of complex molecules. nih.govnih.govrsc.org Their ability to form stable chelate complexes with metal catalysts is a key feature that enables high levels of stereocontrol in a variety of reactions. nih.gov Furthermore, the 1,2-amino alcohol motif is a common structural feature in numerous natural products and FDA-approved drugs, highlighting its biological relevance and importance as a synthon in medicinal chemistry. nih.gov

The Rationale for a Dedicated Academic Investigation of 2 1 Aminocyclohexyl Ethan 1 Ol

The dedicated academic investigation of 2-(1-Aminocyclohexyl)ethan-1-ol is driven by the convergence of the valuable properties of both the aminocyclohexyl scaffold and the bifunctional amino alcohol motif within a single, relatively simple molecule. This compound serves as an excellent model system for exploring the chemical reactivity and potential applications of this structural combination.

The primary rationale for its study can be broken down as follows:

Synthetic Utility: As a bifunctional molecule, this compound is a versatile building block for the synthesis of more complex molecules. The primary amine can undergo a wide range of reactions, such as acylation, alkylation, and sulfonylation, while the primary alcohol can be oxidized or used in esterification and etherification reactions.

Catalysis: The potential for this compound to act as a ligand in asymmetric catalysis is a significant area of interest. The amino and hydroxyl groups can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in chemical transformations.

Medicinal Chemistry: Given that the aminocyclohexyl scaffold is a privileged structure in drug discovery, this compound represents a valuable starting point for the synthesis of novel therapeutic agents. Its structure can be systematically modified to explore structure-activity relationships and develop new drug candidates.

Contextualizing 2 1 Aminocyclohexyl Ethan 1 Ol Within Advanced Synthetic Targets

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com This process helps in identifying key bond disconnections and the corresponding chemical reactions needed to form them in the forward synthesis.

Strategic Functionalization of Cyclohexane (B81311) Derivatives

A primary retrosynthetic approach involves the disconnection of the C-N and C-C bonds attached to the cyclohexane ring. This strategy identifies functionalized cyclohexane derivatives as key precursors. The core idea is to start with a readily available cyclohexane-based molecule and introduce the necessary amino and ethanol (B145695) groups. For instance, cyclohexanone (B45756) or a related derivative can serve as a foundational building block. The challenge lies in the selective introduction of two different functional groups at the same carbon atom of the cyclohexane ring.

Introduction of the Ethanolamine (B43304) Moiety in C-C Bond Formation

Another key retrosynthetic disconnection breaks the bond between the cyclohexane ring and the ethanolamine side chain. This approach simplifies the synthesis into two main components: a cyclohexane precursor and a two-carbon unit containing the alcohol and a masked or precursor amino group. This strategy often involves nucleophilic addition to a carbonyl group on the cyclohexane ring. The choice of the two-carbon synthon is crucial for the efficiency of the synthesis.

Established Synthetic Routes to this compound

Several synthetic routes have been developed to produce this compound, each with its own set of advantages and challenges. These methods often leverage well-established organic reactions tailored to the specific functionalities of the target molecule.

Direct Reductive Amination Approaches for Cyclohexanone Scaffolds

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. wikipedia.orgyoutube.com In the context of synthesizing this compound, this approach typically starts with a cyclohexanone derivative that already contains the two-carbon alcohol side chain.

The general mechanism involves two main steps:

Imine Formation: The carbonyl group of the ketone reacts with an amine to form an imine intermediate. youtube.com

Reduction: The imine is then reduced to the corresponding amine. youtube.com

A significant advantage of reductive amination is the possibility of performing it as a one-pot reaction, where the ketone, amine, and reducing agent are all combined. youtube.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com The choice of reducing agent is critical; for instance, NaBH₃CN is often preferred as it is selective for the reduction of the imine in the presence of the starting ketone. masterorganicchemistry.com

| Starting Material | Reagents | Key Features |

| 1-(2-Hydroxyethyl)cyclohexan-1-one | Ammonia, Reducing Agent (e.g., NaBH₃CN) | Direct formation of the primary amine. wikipedia.orgorganic-chemistry.org |

| Cyclohexanone | Aminoethanol, Reducing Agent | Forms a secondary amine which would require further steps if the primary amine is desired. |

This table presents a simplified overview of potential reductive amination strategies.

Stepwise Alkylation-Amination Sequences for Constructing the Aminocyclohexylethanol Framework

The direct alkylation of amines with alkyl halides can be a challenging reaction to control due to the potential for over-alkylation, where the product amine, being more nucleophilic than the starting amine, reacts further with the alkyl halide. masterorganicchemistry.comyoutube.com This often leads to a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts. libretexts.orgwikipedia.org

Despite these challenges, stepwise sequences involving alkylation and amination can be designed to synthesize this compound. A potential, though less common, strategy could involve the reaction of a suitable cyclohexyl derivative with a nitrogen-containing nucleophile. However, due to the issues with direct alkylation, alternative methods that provide better control over the final product are generally favored.

A more controlled approach might involve the Gabriel synthesis or the use of an azide, followed by reduction, to introduce the amino group. These methods avoid the problem of over-alkylation by using a protected form of the amine.

Transformation of Nitro-substituted Phenyl/Cyclohexyl Compounds via Hydrogenation

The reduction of nitro compounds is a reliable and widely used method for the synthesis of primary amines. nih.govox.ac.uk This strategy can be applied to the synthesis of this compound by starting with a precursor containing a nitro group.

A potential synthetic route involves the following conceptual steps:

Starting Material: A phenyl ring substituted with a nitro group and a two-carbon chain that can be converted to an ethanol group.

Aromatic Ring Reduction: The phenyl ring is hydrogenated to a cyclohexane ring. This step typically requires a catalyst such as rhodium on alumina (B75360) or platinum oxide under high pressure.

Nitro Group Reduction: The nitro group is then reduced to a primary amine. This can be achieved through various methods, including catalytic hydrogenation over palladium, platinum, or nickel catalysts, or by using reducing agents like tin or iron in acidic media. nih.govox.ac.uk

Recent advancements have explored more environmentally friendly and selective methods for nitro group reduction. For instance, transfer hydrogenation using alcohols as the hydrogen source in the presence of a catalyst like palladium on carbon has been shown to be effective. nih.govresearchgate.net Furthermore, biocatalytic approaches using enzymes like hydrogenases are emerging as a green alternative for the synthesis of amines from nitro compounds. nih.govox.ac.uk

| Reaction Type | Catalyst/Reagent | Key Advantages |

| Catalytic Hydrogenation | Pd/C, PtO₂, Raney Ni | High efficiency, clean reaction. wikipedia.org |

| Transfer Hydrogenation | Pd/C, Methanol (B129727) | Avoids the use of high-pressure hydrogen gas. nih.gov |

| Biocatalysis | Hydrogenase on carbon | Mild, aqueous conditions, high selectivity. nih.govox.ac.uk |

This table summarizes common methods for the reduction of nitro groups to amines.

Derivatization from Hydroxyhalogenated Cyclohexyl Intermediates

The synthesis of 1,2-amino alcohols, such as this compound, can be achieved through the derivatization of hydroxyhalogenated cyclohexyl intermediates. This method involves the use of a chiral auxiliary to guide the stereochemical outcome of the reaction. A notable example is the use of a palladium(II)/bis-sulfoxide catalyzed allylic C-H amination. nih.gov This process can produce densely functionalized syn-1,2-amino alcohols. nih.gov

The reaction begins with a chiral homoallylic N-tosyl carbamate, which undergoes allylic C-H amination to form an oxazolidinone product with good diastereoselectivity. nih.gov For instance, the reaction of 2-methylhex-5-en-3-yl N-tosylcarbamate using a palladium acetate (B1210297) and phenyl bis-sulfoxide catalyst can yield the corresponding oxazolidinone with a 7:1 anti/syn diastereomeric ratio. nih.gov The resulting vinyl group on the oxazolidinone can then be further elaborated. For example, oxidative cleavage can transform the vinyl moiety into a carboxylic acid. Subsequent reductive detosylation and hydrolysis of the oxazolidinone under acidic conditions yield the final syn-1,2-amino alcohol. nih.gov

Stereoselective Synthesis of this compound and its Stereoisomers

The stereochemistry of this compound is a critical aspect of its synthesis, with significant efforts dedicated to controlling the formation of specific stereoisomers.

Control of Diastereoselectivity in Synthesis (e.g., cis/trans isomer formation and separation)

The formation of cis and trans isomers is a key consideration in the synthesis of substituted cyclohexyl rings. In the context of allylic C-H amination, the diastereoselectivity can be influenced by the substrate structure. While some substrates provide good yields but poor diastereoselectivity, bulky substituents can lead to excellent diastereoselectivity, albeit sometimes with lower yields. nih.gov The ability to control the formation of syn and anti products is crucial for obtaining the desired diastereomer. nih.gov

Enantioselective Methodologies for Chiral Aminocyclohexanols (e.g., chiral catalysts)

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. This is often achieved using chiral catalysts or auxiliaries. nih.gov For the synthesis of chiral aminocyclohexanols, methods like asymmetric epoxidation using a chiral catalyst can be employed. youtube.com The use of a chiral catalyst, such as one derived from proline, can facilitate the formation of a specific enantiomer by creating a chiral environment for the reaction. youtube.com The catalyst can distinguish between enantiotopic groups on the substrate, leading to the preferential formation of one enantiomer over the other. youtube.com

Another approach involves the use of chiral phosphine (B1218219) ligands, such as DIPAMP and BINAP, in metal-catalyzed hydrogenations to create chiral amine centers. youtube.com These catalysts can direct the addition of hydrogen to one face of a C=C double bond, thereby establishing the desired stereochemistry at the amine center. youtube.com

Biocatalytic Transformations for Producing Specific Stereoisomers, including Transaminases

Biocatalysis has emerged as a powerful and environmentally friendly tool for the synthesis of chiral amines. mdpi.comrsc.org Transaminases (TAs) are particularly useful enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone substrate, producing a chiral amine with high enantioselectivity. rsc.orgnih.gov

The process can be optimized by screening for the most effective transaminase and co-solvent. For instance, in the synthesis of (1R)-(3-methylphenyl)ethan-1-amine, the transaminase ATA-025 with dimethylsulfoxide as a co-solvent was found to be highly effective. nih.gov Whole-cell biocatalysts expressing the desired transaminase are often used to improve stability and accessibility of the enzyme to the substrate. mdpi.comucl.ac.uk Deracemization, a process combining two stereocomplementary ω-transaminases, can be used to convert a racemic mixture of amines into a single, optically pure enantiomer with theoretical yields of up to 100%. mdpi.com

Optimization and Scale-Up Considerations in Academic Synthesis

Optimizing reaction conditions is crucial for improving the efficiency and yield of the synthesis of this compound.

Investigation of Reaction Conditions and Solvent Effects

The choice of solvent, temperature, and catalyst can significantly impact the outcome of a synthesis. For example, in an iron(III) chloride-catalyzed direct amidation of esters, conducting the reaction under solvent-free conditions was found to be effective for a range of substrates, producing amides in good to excellent yields. researchgate.net The reaction temperature also plays a critical role; an increase in temperature can lead to a considerable increase in product yield in some cases. researchgate.net

In other synthetic procedures, the presence and type of co-solvent can influence the reaction rate and yield. For instance, in the synthesis of 2-iminothiazolines, using dioxane as a co-solvent at 100 °C resulted in a high yield in a short reaction time. researchgate.net Optimization of parameters such as enzyme and substrate loading, temperature, and pH is also critical in biocatalytic processes to achieve maximum conversion and yield. nih.govresearchgate.net

Table of Reaction Condition Optimization

| Parameter | Condition 1 | Yield/Conversion 1 | Condition 2 | Yield/Conversion 2 | Reference |

| Base | K2CO3 | 39% | NaH | 80% | researchgate.net |

| Solvent | With Solvent | 98% | Solvent-Free | 90% | researchgate.net |

| Catalyst | With Catalyst | 32% | Without Catalyst | 3% | researchgate.net |

| Temperature | 80 °C | 87% (dioxane) | 100 °C | 90% (dioxane) | researchgate.net |

| Enzyme Loading | 5% | 73.12% | 10% | 76.93% | nih.gov |

This interactive table summarizes the impact of different reaction conditions on the yield or conversion of related synthetic transformations, highlighting the importance of optimization.

Strategies for Yield Improvement and Purity Enhancement in Laboratory Scale

The laboratory-scale synthesis of this compound can be optimized to enhance both the reaction yield and the purity of the final product. Key strategies involve the careful control of reaction conditions, the selection of appropriate purification techniques, and the mitigation of side-product formation. These strategies are often interdependent and require a systematic approach for successful implementation.

Optimization of Reaction Conditions

Several synthetic routes can be envisioned for the preparation of this compound, including the reduction of corresponding amides or nitriles, and the Ritter reaction. organic-chemistry.orgwikipedia.org The yield of these reactions is highly dependent on parameters such as temperature, reaction time, catalyst selection, and solvent choice.

For instance, in a potential synthesis involving the reduction of a nitrile precursor, such as 1-(cyanomethyl)cyclohexanamine, the choice of reducing agent and catalyst is critical. Catalytic hydrogenation is a common method for such transformations. rsc.org The efficiency of this process can be influenced by the catalyst type (e.g., Raney nickel, palladium on carbon), hydrogen pressure, and temperature. Optimization of these parameters can significantly increase the yield of the desired amino alcohol.

A hypothetical study on the catalytic hydrogenation of a nitrile precursor to yield this compound could involve screening various catalysts and conditions, as illustrated in the following data table.

| Entry | Catalyst (mol%) | Hydrogen Pressure (bar) | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Raney Ni (5) | 10 | 25 | 24 | 65 |

| 2 | Pd/C (5) | 10 | 25 | 24 | 78 |

| 3 | Rh-MoOx/SiO2 (2) | 10 | 25 | 12 | 92 |

| 4 | Pd/C (5) | 20 | 50 | 12 | 85 |

This table is based on general principles of catalytic hydrogenation and does not represent actual experimental data for this specific reaction.

The Ritter reaction offers an alternative pathway, potentially starting from a suitable cyclohexyl-containing alcohol or alkene and a nitrile. organic-chemistry.orgwikipedia.org The yield in a Ritter reaction is sensitive to the acid catalyst used and the reaction temperature. Strong acids are typically required, and careful control of the temperature is necessary to prevent side reactions such as polymerization or degradation of the starting materials. wikipedia.org A recent development has shown that iron-based deep eutectic solvents can act as a green and efficient medium for the Ritter reaction, in some cases leading to high yields without the need for chromatographic purification. researchgate.netrsc.org

Purification Strategies

The purity of this compound is paramount, especially for its potential use in further chemical synthesis. Common impurities may include unreacted starting materials, byproducts from side reactions, and residual catalyst. A multi-step purification protocol is often necessary to achieve high purity.

Recrystallization: A highly effective technique for purifying solid organic compounds is recrystallization. mnstate.edu For amino compounds like this compound, which may be oils or low-melting solids at room temperature, conversion to a crystalline salt, such as the hydrochloride or oxalate (B1200264) salt, is a common strategy to facilitate purification by recrystallization. google.comresearchgate.net The choice of solvent is critical for successful recrystallization. A solvent system should be selected where the desired salt has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities remain soluble at all temperatures. mnstate.edu Mixtures of solvents, such as ethanol-water or methanol-ether, can be employed to achieve the desired solubility profile. researchgate.net

The following table illustrates a hypothetical purification of this compound hydrochloride by recrystallization from different solvent systems.

| Entry | Solvent System | Initial Purity (%) | Purity after Recrystallization (%) | Recovery Yield (%) |

| 1 | Ethanol | 90 | 98.5 | 85 |

| 2 | Methanol/Diethyl Ether | 90 | 99.2 | 80 |

| 3 | Isopropanol | 90 | 97.8 | 88 |

| 4 | Water | 90 | 95.0 | 75 |

This table is illustrative and based on general principles of recrystallization of amine hydrochlorides.

Chromatography: For the removal of closely related impurities or when recrystallization is not effective, column chromatography is a powerful purification method. nih.gov Given the polar nature of the amino and hydroxyl groups in this compound, normal-phase silica (B1680970) gel chromatography can be employed. A solvent system of increasing polarity, for example, a gradient of methanol in dichloromethane, can be used to elute the compound from the column. The basicity of the amine may lead to tailing on silica gel; this can often be mitigated by the addition of a small amount of a basic modifier, such as triethylamine (B128534) or ammonia, to the eluent.

For analytical purposes and for the purification of small quantities, High-Performance Liquid Chromatography (HPLC) can be utilized. Anion-exchange chromatography could be a suitable technique for purifying the protonated form of the amino alcohol. youtube.com

Distillation: If the compound is a liquid or has a sufficiently low boiling point, fractional distillation under reduced pressure can be an effective method for purification, particularly for removing non-volatile impurities.

By systematically applying these strategies for yield improvement and purity enhancement, it is possible to obtain this compound in high yield and with a purity suitable for its intended applications in a laboratory setting.

Chemical Reactivity of the Amino Functional Group

The primary amino group in this compound is a key center of reactivity, primarily due to the lone pair of electrons on the nitrogen atom, which imparts nucleophilic and basic character.

Nucleophilic Behavior and Amination Reactions

The nitrogen atom's lone pair makes the amino group a potent nucleophile, enabling it to attack electron-deficient centers. This reactivity is fundamental to its participation in various amination reactions. For instance, it can react with alkyl halides in nucleophilic substitution reactions to form secondary and tertiary amines. The steric hindrance imposed by the adjacent quaternary carbon of the cyclohexyl ring may influence the rate and extent of these reactions compared to less hindered primary amines.

The amino group can also participate in reductive amination processes. While it is already a primary amine, it can react with aldehydes or ketones to form a Schiff base or imine, which can then be used to introduce further complexity into the molecule.

Formation of Amides, Ureas, and Other Nitrogen-Containing Linkages

One of the most common and well-documented transformations of primary amines is their reaction with carboxylic acid derivatives to form robust amide bonds. This compound readily undergoes acylation with acyl chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) to yield the corresponding N-acylated products. These reactions are typically high-yielding and proceed under standard conditions.

Similarly, the amino group can react with isocyanates to form substituted ureas or with isothiocyanates to produce thioureas. It can also be converted into sulfonamides by reacting with sulfonyl chlorides. These transformations are crucial in synthetic campaigns that utilize the amino alcohol as a scaffold or building block.

Table 1: Examples of Reactions at the Amino Group

| Reactant | Reagent | Product Type |

|---|---|---|

| This compound | Acetyl Chloride | Amide |

| This compound | Phenyl Isocyanate | Urea |

Chemical Transformations Involving the Hydroxyl Functional Group

The primary hydroxyl group provides another site for diverse chemical modifications, ranging from oxidation to the formation of ethers and esters.

Alcohol Functionalization (e.g., Oxidation, Esterification, Etherification)

The primary alcohol can be oxidized to an aldehyde or further to a carboxylic acid using a variety of standard oxidizing agents. The choice of reagent allows for selective transformation; for example, pyridinium (B92312) chlorochromate (PCC) would typically yield the aldehyde, while stronger oxidants like potassium permanganate (B83412) could lead to the carboxylic acid, although side reactions involving the amine may occur if it is not protected.

Esterification, the reaction of the alcohol with a carboxylic acid or its derivative, is a common transformation. This can be achieved under acidic conditions (Fischer esterification) or by using more reactive acylating agents like acyl chlorides or anhydrides in the presence of a base.

Etherification, such as in the Williamson ether synthesis, involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. This results in the formation of an ether linkage.

Nucleophilic Substitutions at the Hydroxyl-bearing Carbon

The hydroxyl group itself is a poor leaving group. However, it can be converted into a better leaving group, such as a tosylate or mesylate, by reaction with tosyl chloride or mesyl chloride, respectively. Once converted, the carbon atom bearing this new leaving group becomes susceptible to attack by a wide range of nucleophiles in an SN2 reaction, leading to the substitution of the original hydroxyl functionality.

Intramolecular Reaction Pathways and Cyclization Studies

The proximate arrangement of the amino and hydroxyl groups in this compound makes intramolecular reactions highly probable.

One of the most anticipated intramolecular reactions is cyclization to form heterocyclic structures. dalalinstitute.comfiveable.me Depending on the reaction conditions, different cyclized products could be formed. For instance, acid-catalyzed dehydration could potentially lead to the formation of a spiro-oxazolidine (B91167) derivative. This would involve protonation of the hydroxyl group, followed by intramolecular attack of the nitrogen atom.

Alternatively, activation of the amino group could facilitate an intramolecular etherification, where the hydroxyl group acts as the nucleophile. However, the formation of a five-membered oxazolidine (B1195125) ring is generally more kinetically and thermodynamically favorable than the formation of larger rings in such systems.

Table 2: Potential Intramolecular Cyclization Products

| Reagents/Conditions | Predicted Intermediate | Predicted Product |

| Acid, Heat | Protonated alcohol | Spiro[cyclohexane-1,2'-oxazolidine] |

| Activating agent for amine, Base | Activated amine | Spiro[cyclohexane-1,2'-oxazine] (less likely) |

This table represents theoretical reaction pathways and products.

Elucidation of Reaction Mechanisms in Transformations of this compound

The mechanisms of reactions involving this compound would likely be influenced by neighboring group participation (NGP). wikipedia.orgdalalinstitute.com The amino group, being a potent internal nucleophile, can significantly affect the rate and stereochemistry of reactions at the β-carbon (the carbon bearing the hydroxyl group). libretexts.org

Synthesis of Analogues and Homologues of the Aminocyclohexylethanol Core

The synthesis of analogues and homologues of the this compound core involves altering the cyclohexyl ring, the ethyl bridge, or the substitution pattern on these components. These modifications allow for a systematic investigation of how changes in the carbon skeleton affect the properties of the molecule.

Homologues of this compound, for instance, can be prepared by extending the carbon chain between the cyclohexyl ring and the ethanolamine moiety. For example, the synthesis of 3-(1-aminocyclohexyl)propan-1-ol (B15490393) can be envisioned through multi-step synthetic sequences. One potential route could involve the reaction of a protected 1-aminocyclohexanecarbonitrile (B112763) with a suitable three-carbon building block, followed by reduction of the nitrile and other functional groups to yield the desired amino alcohol. The synthesis of 3-aminopropan-1-ol derivatives has been reported through various methods, including the reduction of corresponding nitro compounds or the aminolysis of appropriate precursors. nih.gov

Analogues can be synthesized by introducing substituents on the cyclohexyl ring or by altering the substitution on the ethanolamine portion. For example, the synthesis of 1-(1-aminocyclohexyl)propan-2-ol introduces a methyl group on the ethanolamine backbone, creating a secondary alcohol. nih.gov Such analogues can be prepared by reacting 1-aminocyclohexylacetone with a suitable reducing agent.

| Compound Name | Structure | Type | Potential Synthetic Precursor |

| 3-(1-Aminocyclohexyl)propan-1-ol | C1=CC(N)C(CC1)CCO | Homologue | 1-Aminocyclohexanepropionitrile |

| 1-(1-Aminocyclohexyl)propan-2-ol | C1=CC(N)C(CC1)CC(O)C | Analogue | 1-Aminocyclohexylacetone |

Development of Substituted Derivatives via Amino Group Modification

The primary amino group of this compound is a key site for derivatization, allowing for the introduction of a wide variety of substituents through reactions such as N-alkylation and N-acylation. These modifications can significantly alter the basicity, lipophilicity, and biological activity of the parent compound.

N-Alkylation: The introduction of alkyl groups onto the nitrogen atom can be achieved through several methods. Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride is a common and efficient method. For instance, reaction with formaldehyde (B43269) would yield the N,N-dimethyl derivative, while reaction with other aldehydes would produce mono- or di-N-alkylated products depending on the stoichiometry and reaction conditions. google.com Catalytic N-alkylation using alcohols as alkylating agents in the presence of a suitable catalyst, such as a ruthenium or iridium complex, represents a greener alternative, with water as the only byproduct. nih.govnih.gov

N-Acylation: The amino group can be readily acylated using acyl chlorides, acid anhydrides, or carboxylic acids under appropriate conditions to form amides. libretexts.org For example, reaction with acetyl chloride or acetic anhydride (B1165640) would yield the corresponding N-acetyl derivative. The use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), facilitates amide bond formation from carboxylic acids. These acylation reactions are often chemoselective for the amino group over the hydroxyl group, especially under basic or neutral conditions. tsijournals.com

| Derivative Type | General Reaction | Reagents | Product Structure |

| N-Monoalkyl | Reductive Amination | R'-CHO, NaBH4 | |

| N,N-Dialkyl | Reductive Amination | R'-CHO (excess), NaBH4 | |

| N-Acyl | Acylation | R'-COCl or (R'CO)2O |

Creation of Derivatives through Hydroxyl Group Functionalization

The primary hydroxyl group of this compound provides another avenue for structural modification, primarily through esterification and etherification reactions. These functionalizations can modulate the polarity and hydrogen-bonding capabilities of the molecule.

Esterification: Esters can be formed by reacting the hydroxyl group with carboxylic acids, acyl chlorides, or acid anhydrides. The Fischer-Speier esterification, which involves heating the amino alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a classic method. chemguide.co.ukvnaya.combyjus.comlibretexts.org However, the presence of the basic amino group can complicate this reaction. A more effective method for this substrate would be the use of acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base to scavenge the HCl or carboxylic acid byproduct. The Yamaguchi esterification protocol, which employs 2,4,6-trichlorobenzoyl chloride, is a mild and efficient method for the synthesis of esters from alcohols. nih.gov

Etherification: The formation of ethers from the hydroxyl group can be achieved under various conditions. A process for the etherification of amino alcohols has been described involving the deprotonation of the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide. google.com To achieve selective O-alkylation over N-alkylation, protection of the amino group may be necessary.

| Derivative Type | General Reaction | Reagents | Product Structure |

| O-Acyl (Ester) | Esterification | R'-COOH, H+ or R'-COCl | |

| O-Alkyl (Ether) | Williamson Ether Synthesis | 1. NaH, 2. R'-X |

Cyclization Reactions Utilizing the Bifunctional Nature of the Compound

The presence of both an amino and a hydroxyl group in a 1,2-relationship allows for the construction of heterocyclic ring systems, such as oxazines, through intramolecular cyclization reactions. These reactions often require initial modification of one or both functional groups to facilitate ring closure.

For instance, N-acylation of this compound followed by acid-catalyzed dehydration can lead to the formation of a dihydrooxazine ring. nih.gov The synthesis of oxazolines and dihydrooxazines from β-hydroxy amides is a well-established transformation. organic-chemistry.org Alternatively, reaction with a suitable electrophile that can react with both the nitrogen and oxygen atoms can also lead to cyclized products. The synthesis of 1,2-oxazines can be achieved through various methods, including cycloaddition reactions and cyclizations of appropriately substituted precursors. clockss.orgresearchgate.net The intramolecular cyclization of an ene-imine, which could potentially be formed from a derivative of this compound, has also been reported to yield cyclic products. nih.gov Furthermore, tandem reactions involving dehydrative coupling and reductive cyclization of amides can lead to the formation of N-heterocycles. researchgate.net

| Heterocyclic Product | General Synthetic Strategy | Key Intermediate |

| Dihydrooxazine | N-Acylation followed by cyclodehydration | N-Acyl-2-(1-aminocyclohexyl)ethan-1-ol |

| Oxazine Derivative | Reaction with a bifunctional electrophile | Open-chain precursor with reactive termini |

Structural and Conformational Analysis of 2 1 Aminocyclohexyl Ethan 1 Ol

Conformational Preferences of the Cyclohexyl Ring System

The cyclohexane (B81311) ring is not planar and adopts several non-planar conformations to relieve ring strain. The most stable of these is the chair conformation.

The cyclohexane ring in 2-(1-Aminocyclohexyl)ethan-1-ol preferentially exists in a chair conformation, which minimizes both angle strain and torsional strain by maintaining tetrahedral bond angles of approximately 109.5° and staggering the hydrogen atoms on adjacent carbons. ruc.dk The chair conformation is dynamic, undergoing a process known as a ring flip or chair interconversion, where one chair form converts into another. libretexts.org This process involves passing through higher energy intermediates such as the half-chair, twist-boat, and boat conformations. The energy barrier for the chair-chair interconversion in unsubstituted cyclohexane is approximately 10 kcal/mol, allowing for rapid interconversion at room temperature. masterorganicchemistry.com

In the chair conformation, the substituents on the ring can occupy two distinct types of positions: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring). During a ring flip, all axial bonds become equatorial, and all equatorial bonds become axial. sapub.org

In substituted cyclohexanes, the two chair conformers resulting from a ring flip are often not of equal energy. Substituents generally prefer the more spacious equatorial position to avoid steric strain arising from 1,3-diaxial interactions. libretexts.org These are repulsive interactions between an axial substituent and the axial hydrogens on the same side of the ring. The energetic preference for the equatorial position is quantified by the A-value, which is the difference in Gibbs free energy between the axial and equatorial conformers. rsc.org

For this compound, both the amino (-NH2) group and the ethan-1-ol (-CH2CH2OH) group are attached to the same carbon (C1) of the cyclohexane ring. In such a 1,1-disubstituted cyclohexane, one substituent must be in an axial position and the other in an equatorial position in any given chair conformation.

Given that the A-value for an ethyl group is larger than that for an amino group, it is likely that the ethan-1-ol group is sterically more demanding than the amino group. Therefore, the most stable chair conformation of this compound will have the larger ethan-1-ol group in the equatorial position and the smaller amino group in the axial position.

Table 1: A-Values for Representative Cyclohexane Substituents

| Substituent | A-Value (kcal/mol) |

| -F | 0.24 |

| -Cl | 0.4 |

| -Br | 0.2-0.7 |

| -I | 0.4 |

| -OH | 0.6 (0.9 in H-bonding solvents) |

| -NH2 | 1.2 (1.8 in H-bonding solvents) |

| -CH3 | 1.8 |

| -CH2CH3 | 2.0 |

| -C(CH3)3 | >4.5 |

Data sourced from reference ubc.ca

Conformational Analysis of the Ethan-1-ol Side Chain

The ethan-1-ol side chain also possesses conformational flexibility due to rotation around the C-C and C-O single bonds.

The conformation of the ethan-1-ol side chain is primarily defined by the dihedral angles around the C1-Cα and Cα-Cβ bonds (where Cα and Cβ are the carbons of the ethanol (B145695) moiety). The rotation around these bonds leads to different rotational isomers (rotamers). The relative energies of these rotamers are influenced by steric hindrance and potential intramolecular interactions.

Studies on the related molecule 2-aminoethanol have shown that there are several possible staggered conformations, described by the torsional angles around the central C-C bond. nih.gov These are typically referred to as gauche and anti (or trans) conformations. For this compound, the bulky cyclohexyl group attached to the C1 position will significantly influence the rotational energy profile of the ethan-1-ol side chain. The most stable rotamers will be those that minimize steric repulsion between the cyclohexyl ring and the hydroxyl group of the side chain.

Investigation of Intramolecular Interactions

Intramolecular forces, particularly hydrogen bonding, can play a crucial role in determining the preferred conformation of this compound.

The presence of both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the amino group) in a 1,2-relationship allows for the formation of an intramolecular hydrogen bond. This interaction involves the formation of a five-membered ring, which can significantly stabilize certain conformations.

In the gas phase, where intermolecular interactions are negligible, the formation of an intramolecular hydrogen bond is highly favorable. rsc.org Studies on 2-aminoethanol have confirmed that the gauche conformer, which allows for the formation of an O-H···N intramolecular hydrogen bond, is significantly more stable than the anti-conformer. nih.gov This stabilization is attributed to the favorable electrostatic interaction between the hydroxyl proton and the nitrogen lone pair. It is therefore highly probable that in the gas phase, this compound will adopt a conformation where the ethan-1-ol side chain is folded to allow for this intramolecular hydrogen bond.

In solution, the situation is more complex due to the competition between intramolecular and intermolecular hydrogen bonding with solvent molecules. In protic solvents, the solvent molecules can act as hydrogen bond donors or acceptors, potentially disrupting the intramolecular hydrogen bond. However, infrared spectral studies of amino alcohols have shown that even in concentrated solutions, a significant population of intramolecularly hydrogen-bonded species can exist. rsc.org The strength of this intramolecular hydrogen bond is influenced by the basicity of the amino group and the acidity of the hydroxyl group.

Impact of Intramolecular Bonds on Conformational Stability

The conformational stability of this compound is significantly influenced by the potential for intramolecular hydrogen bonding. This non-covalent interaction can occur between the hydrogen atom of the hydroxyl (-OH) group and the lone pair of electrons on the nitrogen atom of the amino (-NH2) group. The formation of such a bond creates a pseudo-cyclic structure, which can lock the molecule into a more rigid and stable conformation.

Studies on similar amino alcohols have shown that intramolecular hydrogen bonds can be detected and quantified using spectroscopic techniques such as infrared (IR) spectroscopy. rsc.org In an IR spectrum, the presence of an intramolecularly hydrogen-bonded O-H group is typically indicated by a broader absorption band at a lower frequency (a redshift) compared to a "free" O-H group. The magnitude of this shift can provide an estimate of the hydrogen bond's strength.

Stereochemical Investigations of this compound

The stereochemistry of this compound is a critical aspect of its molecular architecture. The following sections explore the relevant stereoisomeric possibilities and the methodologies for their characterization.

Analysis of Cis/Trans Isomerism at the Cyclohexyl Ring

Cis/trans isomerism in substituted cyclohexanes describes the relative orientation of substituents on different carbon atoms of the ring. sigmaaldrich.com For instance, in a 1,2-disubstituted cyclohexane, if both substituents are on the same face of the ring, it is the cis isomer, and if they are on opposite faces, it is the trans isomer. sigmaaldrich.com

However, for this compound, this classical cis/trans isomerism is not applicable. This is because both the amino group and the ethan-1-ol group are attached to the same carbon atom (C1) of the cyclohexane ring, a substitution pattern known as geminal or 1,1-disubstitution. libretexts.org In such cases, the concept of substituents being on the "same side" or "opposite sides" of the ring is not relevant.

Instead, the stereochemical interest in the cyclohexane ring of this molecule lies in its conformational isomerism, specifically the interconversion between its two chair conformations. In any given chair conformation of a 1,1-disubstituted cyclohexane, one substituent must occupy an axial position (perpendicular to the general plane of the ring), while the other must be in an equatorial position (in the general plane of the ring). libretexts.org A ring-flip process rapidly interconverts these two chair conformers, causing the axial substituent to become equatorial and vice versa.

The relative stability of these two conformers is determined by the steric bulk of the two substituents at the C1 position. The conformer that places the sterically larger group in the more spacious equatorial position will be lower in energy and thus more populated at equilibrium. lumenlearning.com For this compound, a detailed analysis of the A-values (a measure of the energy difference between the axial and equatorial conformations of a substituent) for the amino and ethan-1-ol groups would be required to predict the favored conformer.

| Conformer | Substituent at C1 (Axial) | Substituent at C1 (Equatorial) | Relative Stability |

| A | Amino | Ethan-1-ol | Depends on relative steric bulk |

| B | Ethan-1-ol | Amino | Depends on relative steric bulk |

This interactive table illustrates the two possible chair conformers of this compound. The more stable conformer will have the larger substituent in the equatorial position.

Methodologies for Absolute Configuration Assignment

The C1 carbon atom of this compound is a chiral center, as it is bonded to four different groups: the amino group, the ethan-1-ol group, and two different carbon pathways within the cyclohexane ring. This means the molecule can exist as a pair of enantiomers (non-superimposable mirror images), designated as (R) and (S). Determining the absolute configuration of a chiral molecule is a crucial step in its complete stereochemical characterization. Several methodologies can be employed for this purpose:

X-ray Crystallography: This is considered the gold standard for determining absolute configuration. If a single crystal of one enantiomer can be grown, X-ray diffraction analysis can provide an unambiguous three-dimensional structure, revealing the spatial arrangement of the atoms and thus the absolute stereochemistry.

Chiral Derivatization and NMR Spectroscopy: The enantiomers of this compound can be reacted with a chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), to form a pair of diastereomers. These diastereomers have different physical properties and can be distinguished by high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. By analyzing the differences in the chemical shifts of the protons in the resulting diastereomeric esters or amides, the absolute configuration of the original alcohol or amine can be deduced.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD): These spectroscopic techniques measure the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the molecule's absolute configuration. By comparing the experimental VCD or ECD spectrum with spectra predicted from quantum chemical calculations for the (R) and (S) enantiomers, the absolute configuration can be assigned.

Competing Enantioselective Conversion (CEC) Method: This is a newer technique that can be used to determine the absolute configuration of chiral amines and alcohols. It involves reacting the chiral substrate with a kinetic excess of two enantiomeric reagents. The relative rates of reaction for the two enantiomers of the substrate allow for the assignment of its absolute configuration based on an established model.

The selection of the most appropriate method depends on factors such as the physical state of the compound (crystalline or not), the amount of sample available, and the presence of suitable functional groups for derivatization.

Computational and Theoretical Studies on 2 1 Aminocyclohexyl Ethan 1 Ol

Quantum Chemical Calculations of Molecular Structure and Energy

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 2-(1-aminocyclohexyl)ethan-1-ol. These methods solve the Schrödinger equation for a given molecular system to provide insights into its electronic structure and energetics.

Electronic Structure Characterization of the Compound

The electronic structure of this compound can be characterized using quantum chemical methods. These calculations would reveal the distribution of electrons within the molecule, which is crucial for understanding its reactivity and spectroscopic properties. Key aspects to be investigated would include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity.

Geometry Optimization and Bond Analysis

Geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For this compound, this would involve determining the most stable three-dimensional structure. Once the optimized geometry is obtained, a detailed bond analysis can be performed. This would involve calculating bond lengths, bond angles, and dihedral angles, which define the molecule's shape.

Table 1: Predicted Bond Lengths and Angles for an Optimized Geometry of this compound (Illustrative)

| Parameter | Value |

| C-C (cyclohexane) | ~1.54 Å |

| C-N | ~1.47 Å |

| C-O | ~1.43 Å |

| ∠C-N-H | ~109.5° |

| ∠C-O-H | ~109.5° |

| Dihedral Angle (H-O-C-C) | Varies with conformer |

Note: These are illustrative values based on standard bond lengths and angles for similar functional groups. Actual values would be derived from specific quantum chemical calculations.

Advanced Conformational Landscape Mapping

Due to the flexibility of the cyclohexyl ring and the side chain, this compound can exist in multiple conformations. Mapping the conformational landscape is essential for understanding its behavior in different environments.

Potential Energy Surface (PES) Scans for Conformational Sampling

Potential energy surface (PES) scans are performed to explore the conformational space of a molecule. This involves systematically changing specific dihedral angles and calculating the energy at each step. For this compound, key dihedral angles to scan would include those around the C-C bond of the side chain and the bonds connecting the side chain to the cyclohexane (B81311) ring. The resulting PES would show the energy barriers between different conformations.

Prediction and Characterization of Stable Conformers

From the potential energy surface, stable conformers, which correspond to local energy minima, can be identified. Each of these stable conformers would then be fully optimized to determine their precise geometry and relative energies. The stability of different conformers is influenced by intramolecular interactions such as hydrogen bonding between the amino and hydroxyl groups.

Table 2: Hypothetical Relative Energies of Stable Conformers of this compound

| Conformer | Relative Energy (kcal/mol) | Key Intramolecular Interaction |

| 1 (Global Minimum) | 0.00 | Intramolecular H-bond (N-H···O) |

| 2 | 1.25 | Gauche interaction |

| 3 | 2.50 | Steric hindrance |

Note: This table is hypothetical and illustrates the type of data that would be generated from a conformational analysis.

Modeling of Reaction Pathways and Transition States in this compound Chemistry

Computational modeling can also be used to investigate the chemical reactions involving this compound. This involves identifying the reaction mechanism, locating the transition state structures, and calculating the activation energies. For example, the mechanism of its synthesis or its participation in further chemical transformations could be elucidated. By mapping the reaction pathway, one can understand the feasibility and kinetics of a particular reaction.

Prediction and Interpretation of Spectroscopic Properties through Theoretical Methods

There is no available research that specifically details the theoretical prediction and interpretation of the spectroscopic properties (such as NMR, IR, or Raman spectra) of this compound using computational methods.

Development of Computational Models for Aminocyclohexanol Systems

No published studies were found that describe the development of computational models specifically for this compound or closely related aminocyclohexanol systems that would allow for the extrapolation of its properties.

Advanced Spectroscopic and Analytical Methodologies for Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules like 2-(1-Aminocyclohexyl)ethan-1-ol. uobasrah.edu.iq By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule. omicsonline.org

Application of One-Dimensional NMR (¹H, ¹³C) for Proton and Carbon Environments

One-dimensional NMR experiments, specifically ¹H and ¹³C NMR, are fundamental for determining the structure of this compound. The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments through chemical shifts and spin-spin splitting patterns. hmdb.ca The ¹³C NMR spectrum, often acquired with proton decoupling, shows the number of unique carbon environments in the molecule. wisc.edu

For this compound, the expected ¹H NMR signals would correspond to the protons of the cyclohexyl ring, the methylene (B1212753) protons of the ethanol (B145695) group, and the exchangeable protons of the amine and hydroxyl groups. The integration of these signals would correspond to the number of protons in each environment.

Similarly, the ¹³C NMR spectrum would display distinct signals for each carbon atom in a unique chemical environment. youtube.comhmdb.ca The chemical shifts would be influenced by the proximity of the electronegative nitrogen and oxygen atoms.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Cyclohexyl CH₂ | 1.2-1.6 | Multiplet |

| Ethanolic CH₂ | ~3.6 | Triplet |

| Hydroxyl OH | Variable | Singlet (broad) |

| Amino NH₂ | Variable | Singlet (broad) |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Quaternary Cyclohexyl C | ~55-60 |

| Cyclohexyl CH₂ | ~20-40 |

| Ethanolic CH₂ | ~45-50 |

Utilization of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms in more complex molecules. omicsonline.orgwalisongo.ac.id

COSY (Correlation Spectroscopy) : This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. csbsju.edulibretexts.org For this compound, COSY would show correlations between the adjacent methylene groups in the cyclohexyl ring and between the two methylene groups of the ethanol side chain.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. nih.gov It is highly sensitive and allows for the unambiguous assignment of protons to their attached carbons. hmdb.ca Each CH, CH₂, and CH₃ group would give a cross-peak in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes more). sdsu.edu HMBC is vital for piecing together the molecular skeleton by connecting quaternary carbons to nearby protons and linking different functional groups. For instance, it would show correlations from the ethanolic protons to the quaternary carbon of the cyclohexyl ring.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. pressbooks.pub The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H and N-H stretching vibrations, as well as C-H, C-N, and C-O stretching and bending vibrations. masterorganicchemistry.comyoutube.com

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Alcohol) | Stretching | 3200-3600 | Strong, Broad |

| N-H (Amine) | Stretching | 3300-3500 | Medium, may show two bands |

| C-H (Aliphatic) | Stretching | 2850-2960 | Strong |

| C-N | Stretching | 1020-1250 | Medium to Weak |

The broadness of the O-H stretch is a result of hydrogen bonding. open.edu The N-H stretching of the primary amine may appear as a doublet.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis in Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. chemguide.co.uk It provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable structural information. libretexts.org For this compound (molar mass: 143.22 g/mol ), the molecular ion peak [M]⁺ would be expected at m/z 143. biosynth.com

The fragmentation of this molecule would likely proceed through characteristic pathways for alcohols and amines. miamioh.eduyoutube.com

Alpha-cleavage : The cleavage of the C-C bond adjacent to the nitrogen or oxygen atom is a common fragmentation pathway for amines and alcohols. docbrown.info

Dehydration : Loss of a water molecule (18 Da) from the molecular ion is a typical fragmentation for alcohols.

Table 4: Predicted Key Mass Fragments for this compound

| m/z | Possible Fragment | Fragmentation Pathway |

|---|---|---|

| 143 | [C₈H₁₇NO]⁺ | Molecular Ion |

| 125 | [C₈H₁₅N]⁺ | Loss of H₂O |

| 112 | [C₇H₁₄N]⁺ | Alpha-cleavage (loss of CH₂OH) |

| 98 | [C₆H₁₂N]⁺ | Alpha-cleavage at the ring |

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org By diffracting a beam of X-rays off a single crystal, one can generate a precise electron density map of the molecule. youtube.com This allows for the accurate measurement of bond lengths, bond angles, and torsional angles, providing an unambiguous confirmation of the compound's constitution and stereochemistry.

For this compound, obtaining a suitable single crystal would enable the elucidation of its solid-state conformation, including the orientation of the ethanol side chain relative to the cyclohexyl ring and the details of intermolecular interactions, such as hydrogen bonding involving the amine and hydroxyl groups. youtube.com

Chromatographic Techniques for Separation, Purification, and Purity Assessment in Research

Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) : HPLC is a versatile technique for the separation, identification, and quantification of compounds. Due to the polar nature of the amine and alcohol functional groups, reversed-phase HPLC with a C18 column would be a suitable method. An aqueous mobile phase with an organic modifier (like acetonitrile (B52724) or methanol) and potentially an amine modifier (like triethylamine) to improve peak shape would likely be employed. Derivatization of the amino group could also be used to enhance detection. nih.gov

Gas Chromatography (GC) : GC can be used for the analysis of volatile compounds. Given the hydroxyl and amino groups, derivatization to increase volatility and reduce peak tailing is often necessary for efficient GC analysis of such compounds.

Thin-Layer Chromatography (TLC) : TLC is a simple and rapid method for monitoring reaction progress and assessing purity. A polar stationary phase (like silica (B1680970) gel) with a mobile phase consisting of a mixture of polar and non-polar solvents would be appropriate for this compound.

Table 5: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Methanol (B129727) |

In the pursuit of characterizing novel chemical entities, a suite of advanced spectroscopic and analytical techniques is indispensable. These methodologies provide the foundational data for the structural elucidation and purity assessment of synthesized compounds. For chiral molecules such as this compound, techniques that can differentiate between enantiomers are of paramount importance.

The unequivocal identification and characterization of this compound rely on a combination of powerful analytical methods. While standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are crucial for determining the compound's connectivity and molecular weight, the analysis of its stereochemistry requires specialized approaches.

Chiral chromatography stands as a cornerstone technique for the separation and quantification of enantiomers, thereby enabling the determination of enantiomeric excess (ee). This is particularly critical in fields such as asymmetric synthesis and pharmaceutical development, where the biological activity of a compound can be highly dependent on its stereochemistry. The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times.

The development of a chiral High-Performance Liquid Chromatography (HPLC) method for a compound like this compound would typically involve screening a variety of polysaccharide-based columns (e.g., Chiralpak® or Chiralcel® series) under different mobile phase conditions. Normal-phase (using eluents like hexane/isopropanol) and reversed-phase (using aqueous/organic mixtures) modes are commonly explored. The addition of additives to the mobile phase, such as acids or bases, can also significantly influence the separation by modifying the ionization state of the amino alcohol and its interaction with the CSP.

For structurally similar compounds, such as vicinal amino alcohols with a cyclohexane (B81311) skeleton, successful separations have been achieved using polysaccharide-based CSPs like Chiralpak® IA. nih.gov In one study, a mobile phase composed of n-hexane, ethanol, and chloroform (B151607) was effective in resolving the enantiomers of an N-benzoylamino alcohol derivative. nih.gov This suggests that derivatization of the amino or hydroxyl group of this compound could be a viable strategy to enhance its interaction with the CSP and improve separation.

The determination of enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. The following hypothetical data table illustrates how the results of a successful chiral HPLC separation for this compound might be presented.

| Enantiomer | Retention Time (min) | Peak Area | % of Total Area |

| Enantiomer 1 | 8.54 | 125,400 | 49.8 |

| Enantiomer 2 | 9.72 | 126,300 | 50.2 |

| Total | 251,700 | 100.0 | |

| Hypothetical data for a racemic mixture. |

In this hypothetical example of a nearly racemic mixture, the enantiomeric excess would be calculated as: ee (%) = |(% Enantiomer 2 - % Enantiomer 1)| = |50.2 - 49.8| = 0.4%

For an enantioenriched sample, the data might look as follows:

| Enantiomer | Retention Time (min) | Peak Area | % of Total Area |

| Enantiomer 1 | 8.54 | 15,200 | 5.0 |

| Enantiomer 2 | 9.72 | 288,800 | 95.0 |

| Total | 304,000 | 100.0 | |

| Hypothetical data for an enantioenriched sample. |

The enantiomeric excess for this sample would be: ee (%) = |(% Enantiomer 2 - % Enantiomer 1)| = |95.0 - 5.0| = 90.0%

These data tables are crucial for reporting the success of an asymmetric synthesis or a chiral resolution process. The detailed research findings, including the specific CSP, mobile phase composition, flow rate, and detection wavelength, are essential for the reproducibility of the analytical method.

Role of 2 1 Aminocyclohexyl Ethan 1 Ol As a Synthetic Building Block in Advanced Organic Synthesis

Utility as a Versatile Small Molecule Scaffold in Chemical Research

The structural framework of 2-(1-aminocyclohexyl)ethan-1-ol, which combines a rigid cyclic core with flexible amino and hydroxyl side chains, makes it a valuable scaffold in chemical research. The cyclohexane (B81311) ring provides a defined three-dimensional geometry, while the amine and alcohol groups offer reactive sites for further functionalization. This allows for the systematic modification of the molecule to explore chemical space and develop new compounds with desired properties. The ability to introduce diverse substituents onto this core structure enables the generation of libraries of related compounds for screening in various applications, including materials science and medicinal chemistry.

Precursor for the Construction of Complex Organic Architectures

The dual functionality of this compound makes it a suitable precursor for the synthesis of complex organic molecules. The primary amine can readily undergo reactions such as acylation, alkylation, and reductive amination, while the primary alcohol can be oxidized, esterified, or converted into a leaving group for nucleophilic substitution. This orthogonal reactivity allows for a stepwise and controlled elaboration of the molecular structure. For instance, the amine could be protected while the alcohol is transformed, and vice versa, enabling the selective construction of intricate architectures, including bicyclic and spirocyclic systems.

Application in Heterocyclic Compound Synthesis as a Core Component

Heterocyclic compounds are of paramount importance in chemistry, particularly in the pharmaceutical and agrochemical industries. The amino and alcohol functionalities of this compound are suitably positioned to participate in cyclization reactions to form various heterocyclic rings. For example, condensation of the amino alcohol with carbonyl compounds or their derivatives can lead to the formation of oxazolidine (B1195125) rings. Furthermore, intramolecular reactions following the modification of either the amine or the alcohol group can give rise to a range of nitrogen- and oxygen-containing heterocycles. The cyclohexane backbone often remains as a core component of the final heterocyclic structure, influencing its conformational properties and biological activity.

Development of Novel Linkers and Scaffolds in Chemical Transformations

In the field of medicinal chemistry and drug discovery, linkers and scaffolds play a crucial role in connecting different molecular fragments or providing a core structure for the attachment of various functional groups. The distinct reactive handles and the defined spatial arrangement of this compound make it an attractive candidate for the development of novel linkers. For example, in the design of proteolysis-targeting chimeras (PROTACs), the linker component is critical for orienting the target protein and the E3 ligase to facilitate protein degradation. The cyclohexane unit of this compound can provide rigidity to the linker, while the amino and hydroxyl groups can serve as attachment points for the different ligands. This allows for the fine-tuning of the linker length and conformation to optimize the efficacy of the resulting molecule.

Future Directions and Emerging Research Avenues for 2 1 Aminocyclohexyl Ethan 1 Ol Studies

Exploration of Novel Stereoselective Synthetic Strategies

The development of efficient and stereoselective methods for the synthesis of 2-(1-Aminocyclohexyl)ethan-1-ol and its derivatives is a fundamental area for future research. Given the presence of a chiral center at the carbon bearing the hydroxyl and amino groups if the cyclohexane (B81311) ring is appropriately substituted, the ability to control stereochemistry is paramount for potential applications in areas such as catalysis and pharmaceuticals.

Future synthetic strategies are likely to focus on asymmetric methods to produce enantiomerically pure forms of substituted this compound derivatives. One promising approach is the use of chiral catalysts in reactions such as the asymmetric reduction of corresponding amino ketones or the asymmetric aminohydroxylation of vinylcyclohexane (B147605) derivatives. Research into one-pot decarboxylation-alkylation processes starting from readily available β-hydroxy amino acids could also be adapted to create these structures with high stereoselectivity. nih.govfao.org

Table 1: Potential Stereoselective Synthetic Approaches

| Synthetic Approach | Description | Potential Advantages |

| Asymmetric Reduction | Reduction of a precursor aminoketone using a chiral reducing agent or catalyst. | High enantioselectivity, access to specific stereoisomers. |

| Asymmetric Aminohydroxylation | Simultaneous introduction of amino and hydroxyl groups across a double bond in a vinylcyclohexane precursor using a chiral ligand. | Atom-economical, direct formation of the amino alcohol functionality. |

| Chiral Pool Synthesis | Starting from enantiomerically pure precursors, such as chiral amino acids. | Inherent stereochemical control. |

| Biocatalysis | Use of enzymes to catalyze key stereoselective steps. | High selectivity, mild reaction conditions, environmentally friendly. |

Deeper Mechanistic Insights into its Reactivity Profile

A thorough understanding of the reactivity of this compound is crucial for its effective utilization. Future research will likely delve into detailed mechanistic studies of its reactions, employing a combination of experimental techniques and computational modeling. Key areas of investigation will include the kinetics and thermodynamics of its reactions, the identification of reactive intermediates, and the influence of reaction conditions on product distribution.

The bifunctional nature of the molecule, with its nucleophilic amino and hydroxyl groups, presents a rich area for mechanistic exploration. Studies could focus on the chemoselectivity of its reactions, determining whether the amine or the alcohol group reacts preferentially under different conditions. Understanding these nuances will be critical for designing selective transformations.

Development of New Chemical Transformations Utilizing its Bifunctional Nature

The presence of both an amino and a hydroxyl group in a constrained cyclic framework makes this compound an attractive scaffold for the development of novel chemical transformations. Its ability to act as a bidentate ligand for metal catalysts or as a precursor for the synthesis of unique heterocyclic systems are promising avenues for exploration.

One significant area of future research is its use in the synthesis of spiro compounds. nih.gov The reaction of this compound with various electrophiles could lead to the formation of novel spiro-heterocyclic structures containing both nitrogen and oxygen. These compounds are of interest due to their unique three-dimensional structures and potential biological activities. The development of cascade reactions, where multiple bonds are formed in a single operation, would be a particularly efficient approach to constructing such complex molecules. nih.gov

Integration with Machine Learning and Artificial Intelligence for Synthetic Route Design and Property Prediction

The fields of machine learning (ML) and artificial intelligence (AI) are poised to revolutionize chemical synthesis and materials discovery. nih.govnih.gov For this compound, these technologies offer powerful tools for both designing efficient synthetic routes and predicting its physicochemical properties and potential applications.

Furthermore, ML models can be trained to predict a wide range of properties for this compound and related molecules, such as solubility, toxicity, and catalytic activity. fao.orgnih.govarxiv.orgarxiv.orgorientjchem.org By screening virtual libraries of compounds, researchers can identify promising candidates for specific applications before committing to their synthesis, saving significant time and resources.

Table 2: Applications of AI and Machine Learning

| Application | Description | Potential Impact |

| Retrosynthesis Planning | AI algorithms propose synthetic routes to target molecules. | Faster and more efficient discovery of synthetic pathways. nih.govnih.govrsc.org |

| Property Prediction | ML models predict physicochemical and biological properties. | Rapid screening of virtual compounds for desired characteristics. fao.orgnih.govarxiv.orgarxiv.orgorientjchem.org |

| Reaction Optimization | ML algorithms can be used to optimize reaction conditions for yield and selectivity. | Improved efficiency and reduced waste in chemical synthesis. |

Sustainable and Green Chemistry Approaches in the Synthesis of Aminocyclohexylethanols

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. Future research on this compound will undoubtedly focus on creating more sustainable and environmentally friendly synthetic processes.

This includes the use of renewable starting materials, the development of catalytic reactions that minimize waste, and the use of greener solvents. rsc.orgresearchgate.net Biocatalysis, in particular, offers a promising avenue for the green synthesis of aminocyclohexylethanols. researchgate.net Enzymes can operate under mild conditions in aqueous environments and often exhibit high chemo-, regio-, and stereoselectivity, making them ideal catalysts for sustainable chemical production. The use of microwave-assisted synthesis is another green approach that can lead to faster reaction times and reduced energy consumption. nih.gov

Q & A

Q. What are the common synthetic routes for preparing 2-(1-aminocyclohexyl)ethan-1-ol, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of this compound typically involves reductive amination or nucleophilic substitution. For example:

- Reductive Amination: Cyclohexanone can react with 2-aminoethanol under hydrogenation conditions (e.g., using Pd/C or Raney Ni as catalysts) to form the target compound. Temperature (40–60°C) and pressure (1–3 atm H₂) significantly affect reaction efficiency .

- Nucleophilic Substitution: Cyclohexylamine derivatives may react with ethylene oxide or halohydrins, though this route often requires careful pH control (~pH 9–10) to minimize side reactions like epoxide polymerization .

Key Considerations:

- Use spectroscopic methods (e.g., H NMR, IR) to monitor intermediates and confirm product identity .

- Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) improves purity but may reduce yields due to the compound’s polarity .

Q. How can researchers characterize the stereochemical configuration of this compound?

Methodological Answer: The compound contains two stereogenic centers (cyclohexyl C1 and ethanol C2). Key techniques include:

- Chiral HPLC: Use a Chiralpak® IA column with hexane/isopropanol (80:20) to resolve enantiomers. Retention times correlate with stereochemistry .

- Optical Rotation: Compare experimental values with literature data for known configurations.

- X-ray Crystallography: For definitive confirmation, co-crystallize with a chiral resolving agent (e.g., dibenzoyl-L-tartaric acid) .

Q. What biological assays are suitable for studying the neuromodulatory activity of this compound?

Methodological Answer:

- In Vitro Receptor Binding Assays: Screen for affinity at trace amine-associated receptors (TAARs) using radiolabeled ligands (e.g., H-tyramine) in HEK293 cells transfected with TAAR1 .

- Electrophysiology: Patch-clamp recordings in neuronal cultures assess effects on ion channels (e.g., GABAₐ receptors) .

- Behavioral Studies: Rodent models (e.g., forced swim test) evaluate antidepressant-like activity, but ensure doses are validated via pharmacokinetic profiling .

Advanced Research Questions

Q. How can conflicting data on the compound’s metabolic stability be resolved?

Methodological Answer: Contradictions in metabolic studies often arise from differences in assay conditions. To address this:

- Cross-Validate Models: Compare results from hepatic microsomes (human vs. rodent) and in vivo pharmacokinetic studies. For example, CYP2D6 is a major metabolizer in humans but not rats .

- Isolate Metabolites: Use LC-MS/MS to identify oxidation products (e.g., cyclohexanone derivatives) and correlate with enzyme inhibition assays .